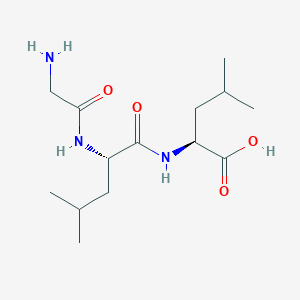
Glycyl-L-leucyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-leucyl-L-leucine: is a dipeptide composed of glycine and leucine residuesThe compound has the molecular formula C8H16N2O3 and a molecular weight of 188.2242 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycyl-L-leucyl-L-leucine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxyl group of glycine, which then reacts with the amino group of leucine . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes repeated cycles of deprotection and coupling, followed by cleavage from the resin and purification .
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-leucyl-L-leucine undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, resulting in the formation of individual amino acids.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as or .
Oxidation: Oxidizing agents like .
Reduction: Reducing agents such as sodium borohydride (NaBH4) .
Major Products Formed
Hydrolysis: Glycine and leucine.
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide.
Aplicaciones Científicas De Investigación
Glycyl-L-leucyl-L-leucine has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study enzyme kinetics and specificity, particularly for peptidases.
Pharmacology: Investigated for its potential role in drug delivery systems and as a model compound for studying peptide transport.
Cell Biology: Utilized in studies of peptide uptake and metabolism in various cell types.
Industrial Applications: Employed in the synthesis of more complex peptides and proteins for research and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of Glycyl-L-leucyl-L-leucine involves its interaction with specific enzymes and transporters. The compound is recognized and cleaved by peptidases , leading to the release of its constituent amino acids. These amino acids can then participate in various metabolic pathways . The peptide may also interact with cell surface receptors and transporters , facilitating its uptake and subsequent intracellular processing .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-leucine: A dipeptide composed of glycine and leucine, similar in structure but with one less leucine residue.
L-leucyl-L-leucine: A dipeptide composed of two leucine residues, differing in its amino acid composition.
Leucyl-glycine: Another dipeptide with a reversed sequence of amino acids compared to Glycyl-L-leucyl-L-leucine.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which influences its interaction with enzymes and transporters. This sequence-specific interaction can affect its stability, solubility, and biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
4464-35-1 |
|---|---|
Fórmula molecular |
C14H27N3O4 |
Peso molecular |
301.38 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H27N3O4/c1-8(2)5-10(16-12(18)7-15)13(19)17-11(14(20)21)6-9(3)4/h8-11H,5-7,15H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-/m0/s1 |
Clave InChI |
UHPAZODVFFYEEL-QWRGUYRKSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















